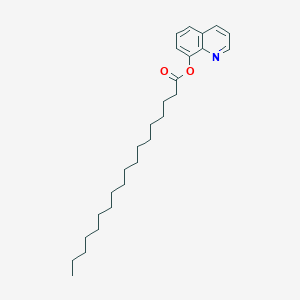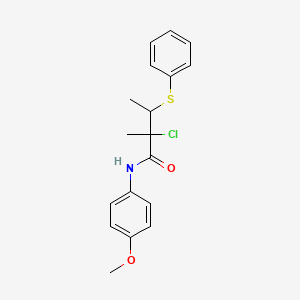
2-Chloro-N-(4-methoxyphenyl)-2-methyl-3-(phenylsulfanyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4-methoxyphenyl)-2-methyl-3-(phenylsulfanyl)butanamide is an organic compound with a complex structure that includes chloro, methoxyphenyl, methyl, and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-methoxyphenyl)-2-methyl-3-(phenylsulfanyl)butanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyaniline with a suitable chloroalkyl compound to form an intermediate.
Introduction of the Phenylsulfanyl Group: The intermediate is then reacted with a phenylsulfanyl reagent under controlled conditions to introduce the phenylsulfanyl group.
Final Coupling: The final step involves coupling the intermediate with a suitable butanamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-methoxyphenyl)-2-methyl-3-(phenylsulfanyl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-(4-methoxyphenyl)-2-methyl-3-(phenylsulfanyl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-methoxyphenyl)-2-methyl-3-(phenylsulfanyl)butanamide involves its interaction with specific molecular targets. The phenylsulfanyl group is known to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The chloro and methoxyphenyl groups may also contribute to its overall biological activity by enhancing its binding affinity to target sites.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-methoxyphenyl)nicotinamide
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- 2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine
Uniqueness
2-Chloro-N-(4-methoxyphenyl)-2-methyl-3-(phenylsulfanyl)butanamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
83375-50-2 |
|---|---|
Molecular Formula |
C18H20ClNO2S |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-2-methyl-3-phenylsulfanylbutanamide |
InChI |
InChI=1S/C18H20ClNO2S/c1-13(23-16-7-5-4-6-8-16)18(2,19)17(21)20-14-9-11-15(22-3)12-10-14/h4-13H,1-3H3,(H,20,21) |
InChI Key |
KKAFHNKORHCJIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C(=O)NC1=CC=C(C=C1)OC)Cl)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


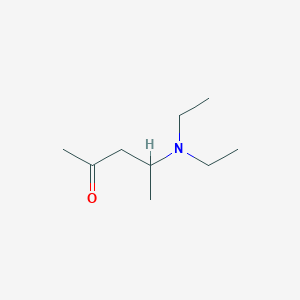
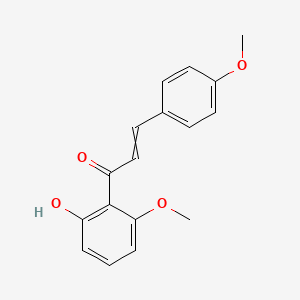
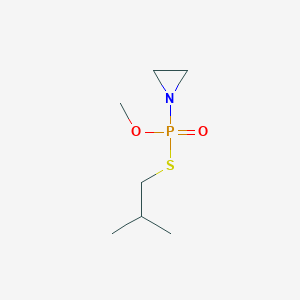
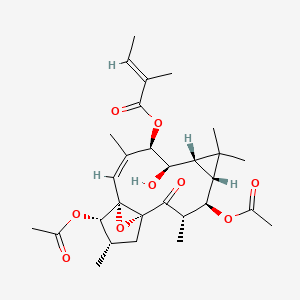
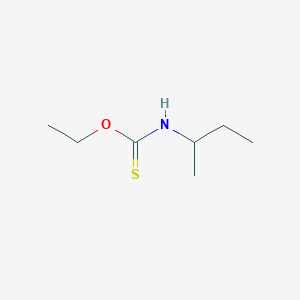
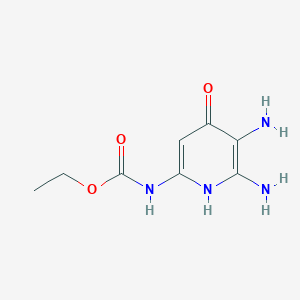
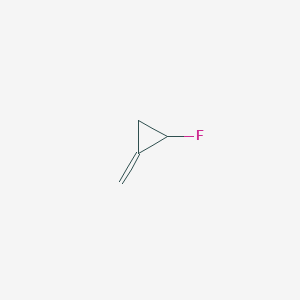
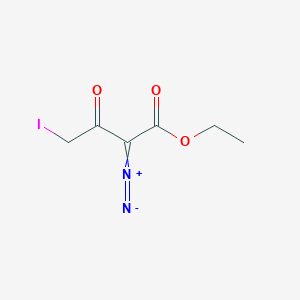
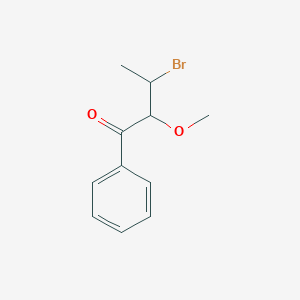
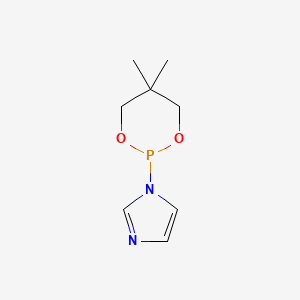
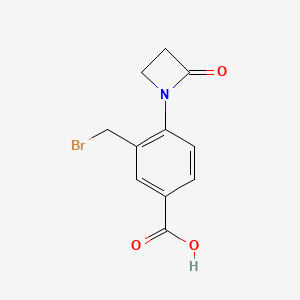
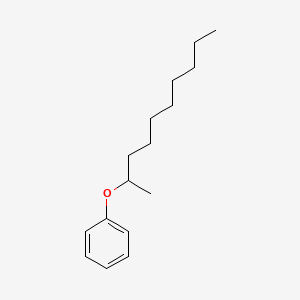
![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)
